8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride
Description
8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid; hydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated naphthyridine core with an oxo group at the 8-position and a carboxylic acid substituent at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. For example, 8-hydroxy-1,7-naphthyridine-5-carboxylic acid (Mol. Formula: C₉H₇ClN₂O₃) shares a similar scaffold but replaces the oxo group with a hydroxyl group .
Properties
IUPAC Name |
8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROGMJDWGQZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2C(=O)O)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Pathways
A foundational approach involves the condensation of pyridine precursors with aldehydes or ketones, followed by cyclization to form the naphthyridine core. For example, Hollis Showalter demonstrated that 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives can be synthesized in 3–4 steps from pyridine substrates, achieving 24–35% overall yields through optimized reaction conditions. Adapting this strategy for 1,7-naphthyridines requires substituting the starting pyridine with a 2-aminopyridine derivative bearing electron-donating groups (e.g., hydroxy or amino) at the 6-position to activate the C-3 position for cyclization.
Key steps include:
- Aldol Condensation : Reacting 6-hydroxy-2-aminopyridine with benzaldehyde in the presence of pyruvic acid to form a Schiff base intermediate.
- Cyclization : Acid-catalyzed intramolecular cyclization (e.g., using H₂SO₄ in dimethylacetamide at 115°C) to yield the tetrahydro-naphthyridine core.
- Oxidation : Controlled oxidation of the dihydro intermediate to introduce the 8-oxo group, often employing KMnO₄ or MnO₂ in aqueous acetic acid.
Doebner Reaction Modifications
The Doebner reaction, traditionally used for synthesizing quinoline derivatives, has been adapted for 1,8-naphthyridines by Nitidandhaprabhas and Samalapa. For 1,7-naphthyridines, this method involves:
- Formation of Benzalpyruvic Acid : Condensation of benzaldehyde with pyruvic acid to generate the α,β-unsaturated ketone.
- Coupling with 2-Aminopyridine : Reaction with 6-substituted-2-aminopyridine derivatives in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) under reflux.
- Cyclodehydration : Acid-mediated dehydration (e.g., conc. H₂SO₄) to form the bicyclic structure.
This method improves yields (up to 40%) compared to traditional pathways by minimizing side reactions through precise stoichiometric control.
Functionalization and Hydrochloride Salt Formation
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at position 5 is introduced via hydrolysis of a nitrile or ester precursor. For instance:
- Nitrile Hydrolysis : Treating 5-cyano-8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine with HCl (6M) at 80°C for 12 hours achieves quantitative conversion to the carboxylic acid.
- Ester Saponification : Base-mediated hydrolysis (e.g., NaOH in ethanol/water) of the ethyl ester derivative, followed by acidification to precipitate the free acid.
Hydrochloride Salt Preparation
The free carboxylic acid is converted to its hydrochloride salt by dissolving in anhydrous HCl-saturated ethanol and crystallizing under reduced pressure. Purity is enhanced via recrystallization from hot isopropanol, yielding >99% purity by HPLC.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize solvents with high boiling points (e.g., dimethylacetamide, NMP) to facilitate high-temperature reactions without degradation. Catalytic amounts of H₂SO₄ (6–8 wt%) are preferred for cyclization due to their efficiency in promoting intramolecular dehydration.
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance yield and reduce reaction times. For example, a two-stage system achieves:
- Continuous Condensation : Residence time of 30 minutes at 120°C.
- In-Line Cyclization : Immediate transfer to a second reactor with H₂SO₄ catalyst at 100°C.
This method reduces batch variability and improves overall yield by 15% compared to traditional batch processes.
Purification and Analytical Characterization
Chromatographic Techniques
While early routes relied on column chromatography for intermediate purification, modern methods avoid this step through controlled crystallization. For example, the final hydrochloride salt is purified via antisolvent crystallization using water added directly to the reaction mixture.
Chiral Resolution
For enantiomerically pure batches, preparative chiral HPLC (e.g., SMB Technology) resolves racemic mixtures using cellulose-based columns and hexane/isopropanol mobile phases.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound to a more reduced state, potentially altering its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Biological Activities
Research indicates that naphthyridine derivatives, including 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid; hydrochloride, exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that naphthyridine derivatives possess significant antimicrobial properties. They have been tested against various pathogens and demonstrated effectiveness in inhibiting bacterial growth.
Anticancer Properties
Naphthyridine compounds have been investigated for their potential anticancer effects. Research suggests they may act as inhibitors of DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells.
Neurological Applications
The compound is also being explored for its effects on the central nervous system (CNS). Similar naphthyridine derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and depression by modulating neurotransmitter signaling pathways.
Synthesis and Mechanism of Action
The synthesis of 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid; hydrochloride typically involves multi-step organic reactions. Key methods include:
- Reagents : Various organic reagents are used to facilitate the formation of the bicyclic structure.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.
The mechanism of action for this compound may involve interactions with specific receptors or enzymes due to its structural features. It is hypothesized to modulate pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have documented the efficacy of naphthyridine derivatives in various applications:
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial activity of several naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.
Study 2: Cancer Cell Cytotoxicity
Research conducted by Madaan et al. highlighted the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for compounds structurally related to 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine.
Study 3: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of naphthyridine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation.
Mechanism of Action
The mechanism of action of 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with related naphthyridine derivatives:
Key Comparative Insights
Pharmaceutical Relevance: Hydrochloride salts, as seen in the target compound and Ofloxacin N-Oxide Hydrochloride, are commonly used to improve aqueous solubility and bioavailability in drug formulations . The carboxylic acid group at position 5 is critical for interactions with metal ions or enzymes, analogous to its role in fluoroquinolone antibiotics like ofloxacin .
Synthetic Challenges :
- The synthesis of 8-oxo-naphthyridines may involve oxidation of dihydro precursors, similar to the generation of 8-oxo-dGTP via ROS-mediated oxidation of dGTP .
- Chloride substituents (e.g., in 2-chloro-1,7-naphthyridine ) are often introduced via halogenation reactions, which may differ from the oxo-group introduction pathways .
Stability and Analytical Considerations
- The hydrochloride form of the target compound likely exhibits enhanced crystallinity and stability under acidic conditions, as seen in related compounds like 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (Storage: -20°C, stable in dry form) .
- Analytical methods such as HPLC (high-performance liquid chromatography) and NMR (nuclear magnetic resonance), referenced in studies on 8-oxo-dG and ofloxacin derivatives , would be applicable for purity assessment .
Biological Activity
8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid; hydrochloride is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activities of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure features a naphthyridine core with a carboxylic acid functional group. Its chemical formula is , indicating that it exists as a hydrochloride salt. The presence of the oxo group and the tetrahydro configuration contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For example, studies have shown that 8-oxo-naphthyridine derivatives can inhibit bacterial growth effectively. In vitro tests demonstrated that these compounds possess activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored in several studies. One study highlighted the ability of certain naphthyridine compounds to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases involved in cell proliferation . The compound's structural features are believed to play a crucial role in its interaction with biological targets.
Case Study: Naphthyridine Derivatives in Cancer Treatment
A study conducted on various naphthyridine derivatives showed that 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound triggered cell cycle arrest and increased levels of apoptotic markers .
The precise mechanism by which 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function by:
- Inhibiting key enzymes involved in metabolic pathways.
- Inducing oxidative stress leading to cellular damage.
- Modulating signaling pathways related to cell growth and apoptosis.
Q & A
Q. What are the standard synthetic routes and purification methods for 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid hydrochloride?
The synthesis typically involves multi-step reactions starting from naphthyridine precursors. Key steps include cyclization, oxidation, and hydrochlorination. For example, chlorination using phosphorus oxychloride (POCl₃) under reflux conditions is common for introducing the oxo group, followed by acid-catalyzed cyclization. Purification often employs column chromatography (silica gel, eluting with dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures. Structural confirmation is achieved via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural identity of this compound confirmed in research settings?
Researchers use a combination of spectroscopic and computational methods:
- NMR Spectroscopy : ¹H NMR detects proton environments (e.g., tetrahydro-naphthyridine ring protons at δ 2.5–3.5 ppm; carboxylic acid proton absent due to salt formation).
- Mass Spectrometry : HRMS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- InChI Key : Unique identifiers (e.g., InChIKey=ZWIYEBIMFPQYDI-UHFFFAOYSA-N) validate structural consistency with databases like PubChem .
Q. What preliminary biological activities have been reported for this compound?
Naphthyridine derivatives are studied for enzyme inhibition (e.g., factor Xa in anticoagulation) and antimicrobial activity. For example, analogs with chloro substituents show IC₅₀ values in the low micromolar range against bacterial topoisomerases. Activity is influenced by the position of the carboxyl group and hydrogen-bonding interactions with target proteins .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s stability under physiological conditions?
The tetrahydro-naphthyridine core’s rigidity reduces susceptibility to metabolic oxidation. Hydrolysis of the carboxylic acid group is pH-dependent, with stability maximized in acidic environments (e.g., gastric fluid). Computational studies (DFT) predict that the oxo group participates in intramolecular hydrogen bonding, further stabilizing the structure .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for naphthyridine analogs?
Contradictions often arise from substituent positioning. For example:
- 5-Carboxylic Acid vs. 6-Carboxylic Acid : Evidence shows a 10-fold difference in factor Xa inhibition due to altered hydrogen-bonding networks .
- Chloro Substituents : 5-Chloro derivatives exhibit higher antibacterial potency than 8-chloro analogs, likely due to steric effects in enzyme binding pockets . Methodological solutions include molecular docking simulations and free-energy perturbation (FEP) calculations to quantify binding affinities .
Q. What strategies optimize synthetic yields while minimizing byproducts?
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency.
- Temperature Control : Lower temperatures (0–5°C) during hydrochlorination reduce decomposition.
- Byproduct Analysis : LC-MS monitors intermediates, enabling step-specific adjustments (e.g., quenching excess POCl₃ with ice-water) .
Q. Which analytical techniques are most reliable for assessing purity in complex mixtures?
- HPLC-PDA : Detects impurities at 0.1% levels using C18 columns (acetonitrile/0.1% TFA mobile phase).
- CCS Prediction : Ion mobility spectrometry (IMS) cross-validates purity by comparing experimental collision cross-sections (CCS) with predicted values (e.g., [M+H]⁺ CCS = 139.0 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
